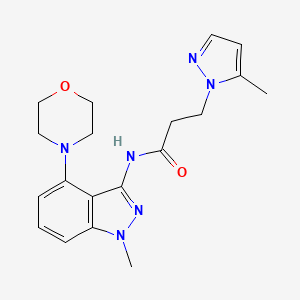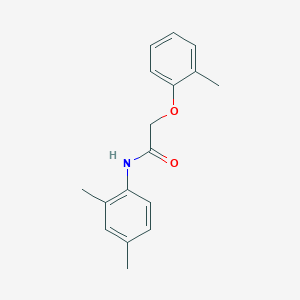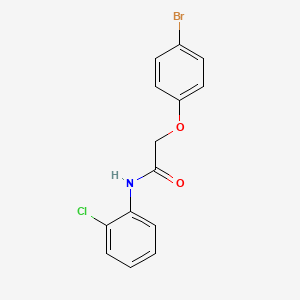![molecular formula C20H27N3O3 B5585005 (1S*,5R*)-6-(cyclopropylmethyl)-N-(2-methoxy-5-methylphenyl)-7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5585005.png)
(1S*,5R*)-6-(cyclopropylmethyl)-N-(2-methoxy-5-methylphenyl)-7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves strategic steps like aminomethylation, which leads to derivatives of the diazabicyclo[3.2.2]nonane scaffold. For instance, aminomethylation of 3,5-dicyano-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolates using primary amines and formaldehyde can yield 3,7-diazabicyclo[3.3.1]nonane derivatives (Dotsenko, Krivokolysko, & Litvinov, 2007).
Molecular Structure Analysis
Molecular structure analyses, particularly using techniques like X-ray crystallography, provide detailed insights into the conformation and configuration of diazabicyclo[3.2.2]nonane derivatives. These studies reveal preferred conformations, hydrogen bonding patterns, and overall structural motifs that are crucial for understanding the chemical behavior and potential interactions of such compounds (Fernández et al., 1992).
Chemical Reactions and Properties
The chemical reactivity of diazabicyclo[3.2.2]nonane derivatives is influenced by their structural framework and substituent effects. For example, incorporating different hydrogen bond acceptor systems in these scaffolds can significantly impact their interactions and reactivity with biological targets like nicotinic acetylcholine receptors, demonstrating the importance of functional group modifications in dictating chemical properties (Eibl et al., 2013).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystal structures, are often determined by their molecular architecture. Studies involving similar compounds have shown that the diazabicyclo[3.2.2]nonane core can adopt specific conformations that influence its physical properties and interaction potentials, with X-ray crystallography providing valuable insights into these aspects (Guo, Zhang, & Xia, 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group compatibility, are pivotal in determining the utility of the diazabicyclo[3.2.2]nonane derivatives in various chemical and biological contexts. The presence of specific substituents can significantly alter these properties, thereby affecting the compound's overall chemical behavior and its potential applications in synthesis and medicinal chemistry (Nikit-skaya et al., 1970).
Eigenschaften
IUPAC Name |
(1S,5R)-6-(cyclopropylmethyl)-N-(2-methoxy-5-methylphenyl)-7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-13-3-8-18(26-2)17(9-13)21-20(25)22-11-15-6-7-16(12-22)23(19(15)24)10-14-4-5-14/h3,8-9,14-16H,4-7,10-12H2,1-2H3,(H,21,25)/t15-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIOXOUAXSVFLE-JKSUJKDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)N2CC3CCC(C2)N(C3=O)CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(trifluoromethyl)-5H-[1,2,4]triazolo[3',4':2,3][1,3,4]thiadiazino[5,6-b]quinoxaline](/img/structure/B5584934.png)
![3-amino-N-benzyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5584936.png)

![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)cyclohexanecarboxamide](/img/structure/B5584948.png)
![4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5584949.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[3-(3-fluorophenyl)-5-isoxazolyl]methyl}propanamide](/img/structure/B5584956.png)
![4-methyl-3-oxo-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3,4-dihydro-2-quinoxalinecarboxamide hydrochloride](/img/structure/B5584980.png)
![N,5-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5584988.png)


![3-(2-ethylbutyl)-8-[(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5584997.png)
![5-(2-chlorophenyl)-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]-2-furamide](/img/structure/B5585004.png)
![5-(2-chlorophenyl)-N-[2-(4-pyridinyl)ethyl]-2-furamide](/img/structure/B5585013.png)